molecular formula C15H10F3N3O3S B2403580 3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-23-8

3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2403580
CAS No.: 851945-23-8
M. Wt: 369.32
InChI Key: CHMMJXORLCHCGO-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazolopyrimidine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-((2-(trifluoromethoxy)phenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide
  • 2-(3-(trifluoromethoxy)phenyl)-5-methyl-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific thiazolopyrimidine core and the presence of a trifluoromethoxy group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3S/c1-8-7-25-14-19-6-11(13(23)21(8)14)12(22)20-9-2-4-10(5-3-9)24-15(16,17)18/h2-7H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMMJXORLCHCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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